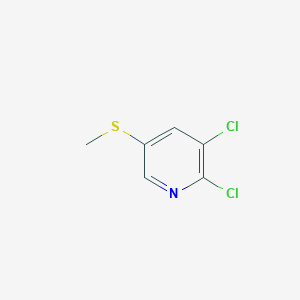

2,3-Dichloro-5-(methylsulfanyl)pyridine

Description

2,3-Dichloro-5-(methylsulfanyl)pyridine (CAS: 203731-39-9) is a substituted pyridine derivative featuring chlorine atoms at positions 2 and 3 and a methylsulfanyl (-SCH₃) group at position 3. This compound is structurally related to halogenated pyridines widely used in agrochemical and pharmaceutical synthesis.

Properties

IUPAC Name |

2,3-dichloro-5-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NS/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYSIKMUOGEESD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(N=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294783 | |

| Record name | 2,3-Dichloro-5-(methylthio)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203731-39-9 | |

| Record name | 2,3-Dichloro-5-(methylthio)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203731-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-5-(methylthio)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-(methylsulfanyl)pyridine typically involves the chlorination of 5-(methylsulfanyl)pyridine. One common method includes the reaction of 5-(methylsulfanyl)pyridine with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the pyridine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent output. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as distillation and recrystallization, are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-(methylsulfanyl)pyridine undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove chlorine atoms or modify the methylsulfanyl group using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated derivatives or modified methylsulfanyl groups.

Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 2,3-dichloro-5-(methylsulfanyl)pyridine is in the agrochemical industry. It serves as an intermediate in the synthesis of several pesticides and herbicides.

Key Agrochemical Products

| Product Name | Active Ingredients | Application Domain |

|---|---|---|

| Fluazinam | This compound | Fungicide for crops |

| Fluopicolide | This compound | Fungicide for various agricultural uses |

These compounds are effective against a range of fungal pathogens and have been shown to improve crop yields significantly.

Medicinal Chemistry

In medicinal chemistry, this compound is being studied for its potential anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anti-inflammatory effects. For example:

- Mechanism : Inhibition of iNOS and COX-2 enzymes.

- Comparative Efficacy : Some derivatives showed higher suppressive effects than traditional anti-inflammatory drugs like indomethacin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens:

| Pathogen Type | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive bacteria | Antimicrobial | 15.62 - 31.25 μmol/L |

| Fungi | Antifungal | Varies based on species |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Synthesis and Production Methods

The production of this compound involves several synthetic routes that utilize readily available starting materials like nicotinic acid.

Synthesis Overview

A common method involves:

- Chlorination of nicotinic acid using phosphorus trichloride.

- Reaction conditions typically involve elevated temperatures (up to 210 °C) and controlled pressure to optimize yield.

The yield from these processes can reach up to 60% under optimal conditions .

Case Study 1: Fluazinam Development

Fluazinam was developed utilizing this compound as a key intermediate. Its effectiveness against specific fungal pathogens led to its approval for use in several countries, showcasing the compound's utility in real-world applications.

Case Study 2: Anti-inflammatory Research

Research conducted by RSC Publishing demonstrated that derivatives of pyridine, including those derived from this compound, significantly reduced inflammatory markers in vitro. This research highlights the potential for developing new treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(methylsulfanyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and methylsulfanyl group contribute to its binding affinity and reactivity. For example, in biological systems, it may inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Key Findings:

Structural and Electronic Differences: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing electrophilic reactivity at adjacent positions, which is critical for herbicide intermediates . Trichloromethyl (-CCl₃) derivatives are prone to further halogen exchange reactions, serving as precursors for fluorinated analogs .

Synthesis Complexity: Trifluoromethyl analogs require multi-step processes, including palladium catalysis or halogen exchange, with raw material costs impacting profitability .

Applications :

- Trifluoromethyl variants dominate agrochemical markets due to their role in herbicidal active ingredients .

- Methylsulfanyl compounds are less documented but show promise in medicinal chemistry for targeting protein aggregation (e.g., α-synuclein inhibitors) .

Safety and Regulation :

Biological Activity

2,3-Dichloro-5-(methylsulfanyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves chlorination and substitution reactions. While specific methods for this compound are less documented, related pyridine derivatives have been synthesized using various techniques, including nucleophilic aromatic substitution and chlorination with reagents like phosphorus pentachloride (PCl5) .

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the moderate antibacterial activity of related pyridine compounds against pathogens such as Escherichia coli and Salmonella typhi, suggesting that similar activities may be expected from this compound .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Thiazolopyridine derivative | 0.21 | Antibacterial |

| Ciprofloxacin | TBD | Antibacterial |

Cytotoxicity

Cytotoxicity studies on similar compounds have shown promising results against various cancer cell lines. For instance, certain pyridine derivatives have displayed IC50 values in the micromolar range against prostate cancer cell lines . The specific cytotoxic effects of this compound remain to be fully characterized but are anticipated based on structural analogs.

Table 2: Cytotoxic Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound (9) | PC3 | 1.4 |

| Compound (13) | DU145 | 1.6 |

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often influenced by their substituents. The presence of electron-donating groups can enhance activity by improving solubility and interaction with biological targets. For instance, the methylthio group at position 5 may enhance the lipophilicity and biological interaction profile of this compound .

Case Studies

- Antimicrobial Evaluation : A recent study assessed the antimicrobial potential of various pyridine derivatives, indicating that modifications in the structure can lead to significant changes in activity. The findings suggest that compounds with similar structures may exhibit enhanced antimicrobial properties .

- Cytotoxicity Assessment : In vitro studies have demonstrated that some pyridine derivatives exhibit selective cytotoxicity against cancer cell lines. The investigation into the SAR revealed that specific substitutions could lead to improved efficacy against targeted cancer types .

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield | Purity (GC) | Reference |

|---|---|---|---|---|

| 1 | Cl₂, catalytic conditions | N/A | N/A | |

| 2 | HF, WCl₆, 170–180°C | 92% | 95% | |

| 3 | Distillation | N/A | 98% |

How is the compound characterized structurally and chemically?

Methodological Answer:

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal structure determination, resolving bond lengths and angles .

- Spectroscopy :

- Physical Properties :

What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazards :

- Mitigation :

Advanced Research Questions

How can reaction yields be optimized during synthesis?

Methodological Answer:

Q. Table 2: Optimization Variables

| Variable | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 170–180°C | Maximizes fluorination | |

| Catalyst (WCl₆) | 0.2–0.5 mol% | Accelerates reaction | |

| HF Stoichiometry | 1.2–1.5 equiv | Prevents excess waste |

What role does this compound play in agrochemical synthesis?

Methodological Answer:

- Key Intermediate : Used in synthesizing Fluazuron (insecticide) and Fluazifop-P-butyl (herbicide) .

- Mechanism : The trifluoromethyl group enhances lipophilicity, improving bioactivity .

- Case Study :

How are mechanistic pathways validated in its halogenation reactions?

Methodological Answer:

- Isotopic Labeling : ¹⁸F-labeled analogs track fluorination efficiency in PET imaging studies .

- Computational Modeling : DFT calculations predict regioselectivity during chlorination .

- Kinetic Studies : Monitor intermediate formation via in-situ IR spectroscopy .

How should researchers resolve purity discrepancies in commercial batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.